molecular formula C11H19BrO2 B3362622 11-Bromo-10-undecenoic acid CAS No. 100399-51-7

11-Bromo-10-undecenoic acid

Cat. No.: B3362622
CAS No.: 100399-51-7
M. Wt: 263.17 g/mol
InChI Key: PZRZUJZXSTZDBZ-CSKARUKUSA-N
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Description

11-Bromo-10-undecenoic acid is an organic compound with the molecular formula C11H19BrO2 It is a brominated derivative of undecenoic acid, characterized by the presence of a bromine atom at the 11th position and a double bond between the 10th and 11th carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Bromo-10-undecenoic acid can be synthesized through the bromination of 10-undecenoic acid. The reaction typically involves the use of hydrobromic acid (HBr) in the presence of a peroxide initiator. The reaction conditions are carefully controlled to ensure the selective bromination at the 11th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of hydrobromic acid to a solution of 10-undecenoic acid in an appropriate solvent, such as toluene. The reaction mixture is then subjected to purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

11-Bromo-10-undecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Addition: Formation of saturated compounds through hydrogenation.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

11-Bromo-10-undecenoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.

    Biology: Studied for its potential antimicrobial properties, particularly against fungal infections.

    Medicine: Investigated for its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Bromo-10-undecenoic acid involves its interaction with biological membranes and enzymes. The bromine atom and the double bond in the molecule contribute to its reactivity, allowing it to disrupt cellular processes. In antimicrobial applications, it is believed to interfere with the synthesis of cell wall components and membrane integrity, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a double bond, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

(E)-11-bromoundec-10-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRZUJZXSTZDBZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCC(=O)O)CCC/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100399-51-7
Record name 10-Undecenoic acid, 11-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100399517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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